![molecular formula C11H6ClF6N B3042526 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile CAS No. 646497-78-1](/img/structure/B3042526.png)

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile

Overview

Description

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C11H6ClF6N . It is used as a building block in chemical synthesis .

Synthesis Analysis

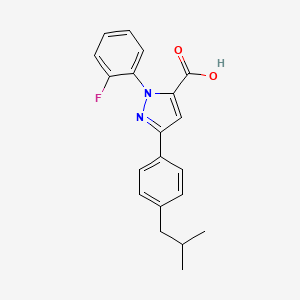

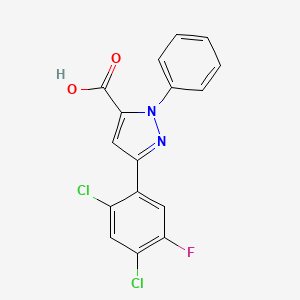

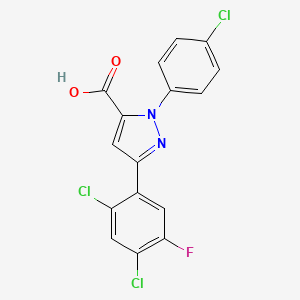

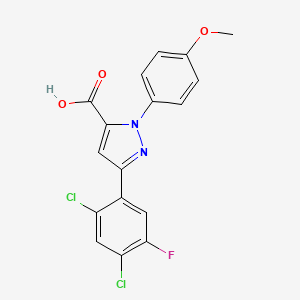

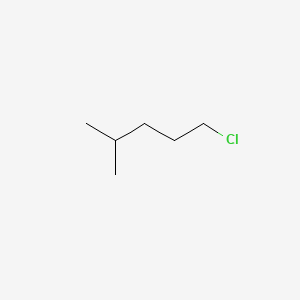

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, involves the use of 2-chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile consists of a carbon chain with a chlorine atom and a phenyl group attached. The phenyl group contains two trifluoromethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile include its molecular formula (C11H6ClF6N) and molecular weight (301.62) . More detailed properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

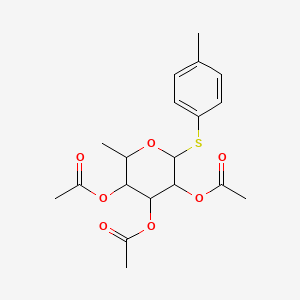

Activation of p-tolyl thioglycoside donors

The compound 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate, which is structurally similar to 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile, has been described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This activation allows for the efficient glycosylation of various alcoholic acceptors, providing the desired glycosides .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines, which contain a trifluoromethyl group similar to 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Regioexhaustive Functionalization

2-Chloro-5-(trifluoromethyl)pyridine, a compound similar to 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile, may be employed as a model substrate to investigate regioexhaustive functionalization .

Future Directions

Mechanism of Action

Target of Action

The compound is likely to interact with benzylic positions . These positions are often involved in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile involves interactions at the benzylic position . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants .

Biochemical Pathways

Given its potential to interact at the benzylic position, it may influence pathways involving benzylic compounds .

Result of Action

Its potential to interact at the benzylic position suggests it could influence the structure and function of molecules containing this functional group .

Action Environment

The action of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other reactants, temperature, and pH

properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF6N/c12-9(5-19)3-6-1-7(10(13,14)15)4-8(2-6)11(16,17)18/h1-2,4,9H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSSPTHCROWCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

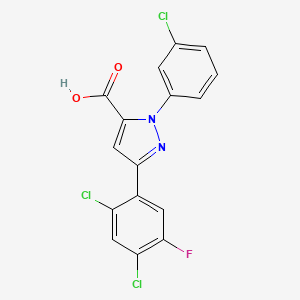

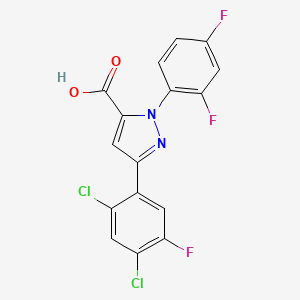

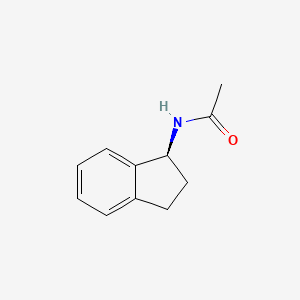

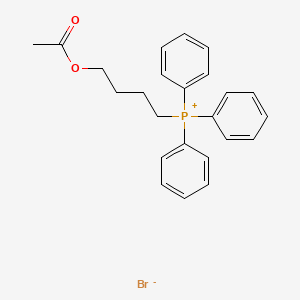

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.